molecular formula C9H10OS B14292820 5-Phenyl-1,3-oxathiolane CAS No. 114364-47-5

5-Phenyl-1,3-oxathiolane

Cat. No.: B14292820
CAS No.: 114364-47-5
M. Wt: 166.24 g/mol
InChI Key: FWNFGEVVMXTVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,3-oxathiolane is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is a derivative of 1,3-oxathiolane, where a phenyl group is attached to the fifth carbon atom. The presence of the phenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-oxathiolane typically involves the reaction of mercaptoethanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the oxathiolane ring. Common reagents used in this synthesis include hydrochloric acid or p-toluenesulfonic acid as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of heterogeneous catalysts, such as vanadium hydrogen sulfate, has been reported to improve the efficiency of the oxathioacetalyzation process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-oxathiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3-oxathiolane involves its interaction with various molecular targets. The sulfur atom in the oxathiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3-oxathiolane is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenyl group enhances the compound’s ability to participate in aromatic interactions and increases its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent .

Properties

CAS No.

114364-47-5

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

5-phenyl-1,3-oxathiolane

InChI

InChI=1S/C9H10OS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,9H,6-7H2

InChI Key

FWNFGEVVMXTVOD-UHFFFAOYSA-N

Canonical SMILES

C1C(OCS1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.